"4-(Benzyloxy)-1-methyl-1H-pyrazole" spectroscopic data (NMR, IR, MS)
"4-(Benzyloxy)-1-methyl-1H-pyrazole" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-(Benzyloxy)-1-methyl-1H-pyrazole
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physical properties.[1] The specific compound, 4-(Benzyloxy)-1-methyl-1H-pyrazole, combines the versatile pyrazole core with a benzyloxy substituent, suggesting its potential as a key intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and downstream applications.
This guide provides a comprehensive overview of the predicted spectroscopic data for 4-(Benzyloxy)-1-methyl-1H-pyrazole. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral signature. Each prediction is accompanied by a detailed explanation of the underlying chemical principles, offering a robust framework for researchers encountering this or structurally similar compounds.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of 4-(Benzyloxy)-1-methyl-1H-pyrazole, with the IUPAC numbering convention for the pyrazole ring and alphabetical labeling for the benzyl group, is presented below.
Caption: Molecular structure of 4-(Benzyloxy)-1-methyl-1H-pyrazole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-(Benzyloxy)-1-methyl-1H-pyrazole in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the pyrazole ring protons, the N-methyl protons, and the protons of the benzyloxy group.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H3 | ~7.3 | Singlet | 1H | Located on the pyrazole ring, deshielded by the adjacent nitrogen atoms. |
| H5 | ~7.5 | Singlet | 1H | Also on the pyrazole ring, typically downfield from H3 in N-methyl pyrazoles. |
| N-CH₃ | ~3.8 | Singlet | 3H | Methyl group attached to a nitrogen atom, deshielded. |
| O-CH₂ | ~5.0 | Singlet | 2H | Methylene protons adjacent to an oxygen atom and an aromatic ring, significantly deshielded. |
| Phenyl (o, m, p) | 7.3 - 7.5 | Multiplet | 5H | Protons on the benzene ring, appearing in the typical aromatic region. |
Interpretation and Rationale
The chemical shifts in ¹H NMR are primarily influenced by the local electronic environment.
-
Pyrazole Protons (H3 and H5): The protons on the pyrazole ring are in an aromatic system and are deshielded by the electronegative nitrogen atoms. Their expected chemical shifts are in the aromatic region.[2] The absence of adjacent protons would result in both signals appearing as singlets.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the N1 position is deshielded by the nitrogen atom, leading to a predicted chemical shift around 3.8 ppm. This signal will be a sharp singlet due to the lack of adjacent protons.
-
Benzylic Protons (O-CH₂): The methylene protons of the benzyl group are adjacent to both an oxygen atom and a phenyl ring, both of which are strongly deshielding. This results in a significant downfield shift, predicted to be around 5.0 ppm. This signal will also be a singlet.
-
Phenyl Protons: The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region, typically between 7.3 and 7.5 ppm.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5][6] Ensure the solid is fully dissolved to avoid a non-homogeneous solution which can lead to poor spectral quality.[6]
-
Internal Standard: The residual proton signal of the deuterated solvent can be used as an internal reference. For CDCl₃, this is typically at 7.26 ppm.
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The number of scans will depend on the sample concentration, but 8-16 scans are typically sufficient for a ¹H spectrum.
-
D₂O Exchange: To confirm the absence of exchangeable protons (like N-H or O-H), a drop of D₂O can be added to the NMR tube, the sample shaken, and the spectrum re-acquired. No signals are expected to disappear in the case of 4-(Benzyloxy)-1-methyl-1H-pyrazole.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for 4-(Benzyloxy)-1-methyl-1H-pyrazole will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C3 | ~135 | Aromatic carbon in the pyrazole ring adjacent to two nitrogen atoms. |
| C4 | ~145 | Aromatic carbon in the pyrazole ring attached to the electronegative oxygen atom, expected to be significantly downfield. |
| C5 | ~128 | Aromatic carbon in the pyrazole ring. |
| N-CH₃ | ~39 | Aliphatic carbon attached to a nitrogen atom. |
| O-CH₂ | ~70 | Aliphatic carbon attached to an oxygen atom, deshielded. |
| Phenyl (ipso) | ~137 | Quaternary carbon of the phenyl ring attached to the methylene group. |
| Phenyl (o, m, p) | 127-129 | Aromatic carbons of the phenyl ring. |
Interpretation and Rationale
The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms.
-
Pyrazole Carbons (C3, C4, C5): These carbons are part of an aromatic system and their chemical shifts are in the aromatic region.[7][8][9][10] The C4 carbon, being attached to the electron-withdrawing oxygen atom, is expected to be the most deshielded (furthest downfield).
-
N-Methyl Carbon (N-CH₃): This aliphatic carbon is attached to a nitrogen atom, which causes a moderate downfield shift.
-
Benzylic Carbon (O-CH₂): The benzylic carbon is attached to an oxygen atom, resulting in a significant deshielding effect and a chemical shift around 70 ppm.
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of 120-140 ppm. The ipso-carbon (the one attached to the CH₂ group) will have a distinct chemical shift from the ortho, meta, and para carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (15-30 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.[6]
-
Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence, which results in each unique carbon appearing as a singlet. A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, which aids in the definitive assignment of the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (pyrazole and phenyl) |
| 2950-2850 | C-H stretch | Aliphatic (N-CH₃ and O-CH₂) |
| ~1600, ~1500 | C=C and C=N stretch | Aromatic rings (pyrazole and phenyl) |
| ~1250 | C-O stretch (asymmetric) | Aryl ether |
| ~1050 | C-O stretch (symmetric) | Aryl ether |
| 1450-600 | Fingerprint region | Complex vibrations, unique to the molecule |
Interpretation and Rationale
The IR spectrum will be dominated by absorptions from the aromatic rings and the ether linkage.
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons (below 3000 cm⁻¹).
-
Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyrazole and phenyl rings will appear in the 1600-1500 cm⁻¹ region.[11]
-
C-O Stretching: The most characteristic bands for the benzyloxy group will be the strong C-O stretching vibrations of the aryl ether, typically appearing as two distinct bands.
-
Fingerprint Region: The region from 1450 to 600 cm⁻¹ will contain a complex pattern of bending vibrations that are unique to the overall structure of the molecule.[12]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[13]
-
Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.[14]
-
Place the KBr pellet in a holder in the IR beam path and collect the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(Benzyloxy)-1-methyl-1H-pyrazole, electron ionization (EI) would likely be used, which is a "hard" ionization technique that causes significant fragmentation.[15][16]
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Weight: 202.24 g/mol
-
Molecular Ion (M⁺•): m/z = 202
| m/z | Proposed Fragment | Structure |
| 202 | Molecular Ion | [C₁₁H₁₂N₂O]⁺• |
| 111 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment) |
| 82 | [C₄H₆N₂]⁺• | Methylpyrazole radical cation |
Interpretation and Fragmentation Pathway
The fragmentation of 4-(Benzyloxy)-1-methyl-1H-pyrazole under EI-MS is expected to be dominated by cleavage of the benzylic C-O bond, which is a common fragmentation pathway for benzyl ethers.[17][18][19]
Caption: Predicted major fragmentation pathway of 4-(Benzyloxy)-1-methyl-1H-pyrazole.
-
Molecular Ion (m/z 202): The peak corresponding to the intact molecule with one electron removed should be observable.
-
Loss of Benzyl Radical (m/z 111): Cleavage of the O-CH₂ bond can result in the loss of a benzyl radical (C₇H₇•), leading to a fragment at m/z 111.
-
Tropylium Ion (m/z 91): The most prominent peak in the spectrum is often the tropylium ion at m/z 91. This highly stable carbocation is formed from the benzyl fragment. This is a very characteristic fragment for compounds containing a benzyl group.[17]
-
Methylpyrazole Radical Cation (m/z 82): Further fragmentation of the m/z 111 ion could lead to the formation of a methylpyrazole radical cation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The solid sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized by heating.[16]
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][20]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[21]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Conclusion
This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 4-(Benzyloxy)-1-methyl-1H-pyrazole. The forecasted data, based on established spectroscopic principles, serves as a valuable reference for the identification and characterization of this compound. The predicted key features include characteristic signals for the pyrazole and benzyl moieties in the NMR spectra, prominent C-O stretching bands in the IR spectrum, and a dominant tropylium ion fragment at m/z 91 in the mass spectrum. The provided protocols outline the standard methodologies for acquiring such data, ensuring that researchers can confidently approach the empirical analysis of this and related molecules.
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